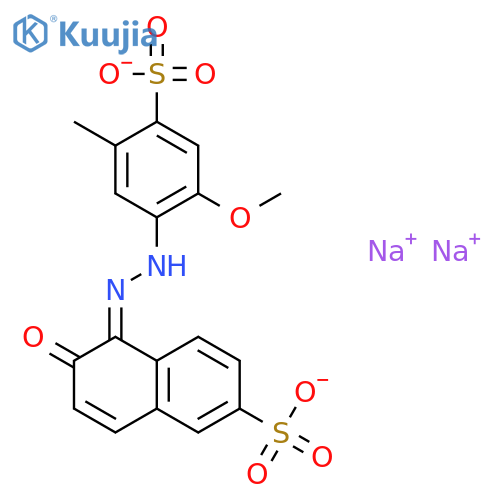Cas no 25956-17-6 (Allura Red AC)

Allura Red AC structure
商品名:Allura Red AC
Allura Red AC 化学的及び物理的性質
名前と識別子
-
- allura red ac
- Allura?Red AC
- Food Red No. 40
- FD & C Red 40
- 5-AMinoindole
- 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonic acid disodium salt
- ALLURA RED
- credno.40
- CURRY RED
- Disodium 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]-2-naphthalenesulfonate
- DM 40 M
- E 129
- Fancy red
- FD and C red 40
- FD and C red No. 40
- FDC red no. 40
- foodred17
- RED 40
- redno.40
- 6-hydroxy-5-((6-methoxy-4-sulfo-m-tolyl)azo)-2-naphthalenesulfonic aci diso
- 2-naphthalenesulfonic acid, 6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfophenyl)azo]
- Disodium 6-hydroxy-5-[(2-methoxy-4-sulphonato-m-tolyl)azo]naphthalene-2-sulphonate
- FD and C Red No.40
- Allura red AC dye
- Food red 17
- C.I. Food Red 17
- FD&C Red No. 40
- Allura Red 40
- FDC Red 40
- Red No. 40
- Japan Food Red No. 40
- FD & C Red no. 40
- CI 16035
- ALLURA RED C.I.16035
- WZB9127XOA
- C. I. 16035
- 2-Naphthalenesulfonic acid, 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-, disodium salt
- E129
- Disodium 6-hydroxy-5-((6-methoxy-4
- Allura Red AC standard
- Allura Red AC
-
- MDL: MFCD00059526
- インチ: 1S/C18H16N2O8S2.2Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2/b20-19+;;
- InChIKey: CEZCCHQBSQPRMU-LLIZZRELSA-L
- ほほえんだ: S(C1=C([H])C(=C(C([H])=C1C([H])([H])[H])/N=N/C1=C(C([H])=C([H])C2C([H])=C(C([H])=C([H])C=21)S(=O)(=O)[O-])O[H])OC([H])([H])[H])(=O)(=O)[O-].[Na+].[Na+]
計算された属性
- せいみつぶんしりょう: 495.99900
- どういたいしつりょう: 495.999
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 32
- 回転可能化学結合数: 3
- 複雑さ: 809
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 185
- ひょうめんでんか: 0
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: Red powder
- ゆうかいてん: >300 °C (lit.)
- ふってん: No data available
- フラッシュポイント: No data available
- ようかいど: Soluble in water, ethanol
- PSA: 185.34000
- LogP: 5.24760
- マーカー: 284
- 最大波長(λmax): 504 nm
- ようかいせい: 水、グリセリン、プロピレングリコールに可溶、エタノールに微溶、油に不溶
- いろしすう: 16035
- じょうきあつ: No data available
Allura Red AC セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:2
- セキュリティの説明: S22
- RTECS番号:QK2260000
- ちょぞうじょうけん:Store at room temperature
Allura Red AC 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006445-25g |
Allura Red AC |
25956-17-6 | :) | 25g |
¥65 | 2023-09-09 | |
| abcr | AB135990-100 g |
Allura red AC; . |
25956-17-6 | 100 g |
€109.80 | 2023-07-20 | ||
| Ambeed | A471268-500g |
Sodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl)naphthalene-2-sulfonate |
25956-17-6 | 85% | 500g |
$93.0 | 2025-02-19 | |
| BAI LING WEI Technology Co., Ltd. | 152016-25G |
Allura Red AC |
25956-17-6 | 25G |
¥ 164 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006445-100g |
Allura Red AC |
25956-17-6 | :) | 100g |
¥156 | 2023-09-09 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A821131-5ml |
Allura Red AC standard |
25956-17-6 | 1.00mg/mL : U=1% | 5ml |
¥146.00 | 2022-09-03 | |
| BAI LING WEI Technology Co., Ltd. | 152016-100G |
Allura Red AC |
25956-17-6 | 100G |
¥ 466 | 2022-04-26 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003111-100g |
Allura Red AC |
25956-17-6 | 85% | 100g |
¥137 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006445-500g |
Allura Red AC |
25956-17-6 | :) | 500g |
¥588 | 2023-09-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003111-500g |
Allura Red AC |
25956-17-6 | 85% | 500g |
¥559 | 2023-09-09 |
Allura Red AC サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:25956-17-6)ALLURA RED
注文番号:LE6718
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:49
価格 ($):discuss personally
Allura Red AC 関連文献
-
Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990
-
2. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
25956-17-6 (Allura Red AC) 関連製品
- 104-23-4(4'-Aminoazobenzene-4-sulphonic Acid)
- 87-02-5(2-Amino-5-naphthol-7-sulfonic Acid)
- 90-20-0(4-Amino-5-hydroxy-2,7-naphthalenedisulfonic acid)
- 98-42-0(3-Amino-4-methoxybenzenesulfonic acid)
- 101-50-8(4-Aminoazobenzene-3,4'-disulfonic acid)
- 102-23-8(3-(4-Aminophenyl)azo-benzenesulfonicacid)
- 116-63-2(1-Amino-2-naphthol-4-sulfonic Acid)
- 87-03-6(4,4'-dihydroxy-7,7'-iminodi(naphthalene-2-sulphonic acid))
- 90-51-7(6-Amino-\u200b4-\u200bhydroxy-2-naphthalenesulfonic Acid)
- 98-37-3(3-Amino-4-hydroxybenzenesulfonic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:25956-17-6)ALLURA RED

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:25956-17-6)Allura Red AC

清らかである:99%
はかる:1kg
価格 ($):166.0



